Titanium carbonitride

Catalog No.
S1777742
CAS No.
12654-86-3
M.F
CHNTi2
M. Wt
122.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium carbonitride

CAS Number

12654-86-3

Product Name

Titanium carbonitride

IUPAC Name

azanylidynetitanium;methylidynetitanium

Molecular Formula

CHNTi2

Molecular Weight

122.76

InChI

InChI=1S/CH.N.2Ti/h1H;;;

InChI Key

IKXYWFXSOKKOHU-UHFFFAOYSA-N

SMILES

C#[Ti].N#[Ti]

High Performance Thin Films

Titanium carbonitride (TiCN) is a versatile material with unique properties that make it highly attractive for scientific research in various fields. One major area of research is the development of TiCN thin films. These films can be deposited on various substrates using techniques like magnetron sputtering and chemical vapor deposition .

These thin films exhibit exceptional properties, including:

  • High hardness and wear resistance: This makes them ideal for tribological studies, investigating friction and wear behavior under different contact conditions .
  • Excellent biocompatibility: Research is ongoing to explore the use of TiCN thin films in biomedical applications, such as improving the wear resistance and biocompatibility of implants .
  • Tunable electrical properties: By varying the carbon-to-nitrogen ratio, researchers can tailor the electrical conductivity of TiCN films, making them interesting for applications in microelectronics and energy storage devices .

Cutting Tool Development

Another significant area of scientific research involving TiCN is its application in cutting tool development. Due to its exceptional hardness and wear resistance, TiCN is a promising alternative to traditional cutting tool materials like tungsten carbide. Researchers are investigating the use of TiCN-based ceramics and cermets (metal-ceramic composites) for machining various materials, aiming to improve tool life, machining efficiency, and surface quality .

Bioengineering and Biomaterials

The biocompatibility of TiCN is attracting significant research interest in the field of bioengineering and biomaterials. Studies are exploring the potential of TiCN coatings on medical implants to enhance wear resistance, reduce friction, and improve biocompatibility, ultimately leading to improved implant performance and longevity .

Titanium carbonitride is a binary compound composed of titanium, carbon, and nitrogen, often represented by the formula Ti(C,N). It exhibits a unique combination of properties that make it a subject of interest in materials science and engineering. Titanium carbonitride is known for its high hardness, thermal stability, and excellent wear resistance. These characteristics make it suitable for various industrial applications, particularly in cutting tools and coatings.

  • Carbothermic Reduction: This process involves the reaction of titanium dioxide or titanium oxide with carbon in a nitrogen atmosphere, leading to the formation of titanium carbonitride:
    TiO2+2C+N2TiC+2CO\text{TiO}_2+2\text{C}+\text{N}_2\rightarrow \text{TiC}+2\text{CO}
    This reaction occurs at elevated temperatures (approximately 1473 K to 1773 K) .
  • Combustion Synthesis: A self-propagating reaction between titanium and carbon in a nitrogen-rich environment can also produce titanium carbonitride:
    Ti+C+12N2TiC0.5N0.5\text{Ti}+\text{C}+\frac{1}{2}\text{N}_2\rightarrow \text{TiC}_{0.5}\text{N}_{0.5}
    This method is efficient for synthesizing micron-sized powders .
  • Chemical Vapor Deposition: In this method, titanium tetrachloride is reacted with methane and ammonia to produce titanium carbonitride films:
    TiCl4+CH4+NH3Ti C N +byproducts\text{TiCl}_4+\text{CH}_4+\text{NH}_3\rightarrow \text{Ti C N }+\text{byproducts}
    This technique allows for precise control over the composition and morphology of the resulting material .

Titanium carbonitride can be synthesized using various methods:

  • Carbothermic Reduction: Involves high-temperature reactions between titanium oxides and carbon in a nitrogen atmosphere.
  • Combustion Synthesis: A self-propagating reaction that occurs rapidly under specific conditions.
  • Chemical Vapor Deposition: A process that allows for thin film deposition with controlled composition.
  • Pyrolysis: Involves the thermal decomposition of organometallic precursors, leading to nanocrystalline structures .
  • Mechanical Alloying: This method involves grinding titanium, carbon, and nitrogen powders together under controlled atmospheres to form titanium carbonitride.

Titanium carbonitride is utilized in various applications due to its desirable properties:

  • Cutting Tools: Its hardness makes it ideal for manufacturing cutting tools that require durability.
  • Coatings: Used as a protective coating in various industrial applications to enhance wear resistance.
  • Biomedical Devices: Potential use in implants due to its biocompatibility and mechanical properties.
  • Electronics: Investigated for use in optoelectronic devices due to its unique electronic properties .

Studies on the interactions of titanium carbonitride with other materials have shown promising results regarding its compatibility with different substrates. Its ability to form strong bonds with metals makes it suitable for use as a coating material on cutting tools and other high-wear components. Additionally, research into its interactions with biological tissues is ongoing, focusing on its potential as a biomaterial.

Titanium carbonitride shares similarities with other transition metal carbides and nitrides but possesses unique characteristics that differentiate it:

CompoundFormulaKey PropertiesUnique Features
Titanium NitrideTiNHigh hardness, excellent wear resistanceSuperior thermal stability
Titanium CarbideTiCHigh melting point, good electrical conductivityHigher thermal conductivity than TiC
Zirconium CarbonitrideZr(C,N)High hardness, corrosion resistanceBetter oxidation resistance
Chromium CarbonitrideCr(C,N)High strength, good wear resistanceEnhanced ductility compared to TiC

Titanium carbonitride's unique combination of hardness, thermal stability, and wear resistance makes it particularly valuable in applications where these properties are critical .

Carbothermal Reduction Processes

Carbothermal reduction represents one of the most extensively employed methods for synthesizing titanium carbonitride, utilizing titanium dioxide as the primary precursor material in combination with carbon sources under controlled atmospheric conditions [1] [8]. The fundamental reaction mechanism involves the simultaneous carburization and nitridation of titanium dioxide, where calcium often serves as a reducing agent to facilitate the formation of titanium carbonitride [1] [8].

The chemical reaction for carbothermal reduction can be expressed as: TiO₂ + xCa + C + N₂ → TiCᵧN₁₋ᵧ + xCaO [8]. This process typically requires temperatures ranging from 600°C to 1500°C, with optimal synthesis conditions achieved when the reaction temperature equals or exceeds the melting point of calcium [8]. Research has demonstrated that titanium dioxide and calcium are mixed at ratios ranging from more than 2 moles to approximately 6 moles of calcium per mole of titanium dioxide [8].

Industrial-scale carbothermal reduction processes traditionally operate at temperatures between 1700°C and 2300°C for extended periods of 10 to 24 hours [24]. The synthesis involves a multi-step mechanism where titanium dioxide undergoes reduction through intermediate titanium oxide phases, including Ti₃O₅ and Ti₂O₃, before forming the final titanium carbonitride product [24]. Carbon-to-titanium dioxide ratios typically range from 0.2 to 2.5 moles of carbon per mole of titanium dioxide [8].

The carbothermal reduction process demonstrates significant advantages in terms of cost-effectiveness and scalability, particularly when utilizing inexpensive precursor materials such as titanium dioxide and carbon black [24]. The process parameters significantly influence the final product characteristics, with particle sizes ranging from 10 nanometers to 10 millimeters depending on the starting material specifications [1].

Table 1: Carbothermal Reduction Process Parameters

ParameterRangeOptimal ConditionsProduct Characteristics
Temperature600-1500°C1200-1400°CFine particle size
Calcium ratio2-6 moles per TiO₂3-4 moles per TiO₂High conversion efficiency
Carbon ratio0.2-2.5 moles per TiO₂1.0-1.5 moles per TiO₂Stoichiometric composition
Reaction time10 minutes to 48 hours2-6 hoursComplete conversion

High-Temperature Nitridation Approaches

High-temperature nitridation approaches involve the direct reaction of titanium-containing precursors with nitrogen gas at elevated temperatures, often exceeding 1700°C [3]. These methods enable the incorporation of nitrogen into titanium carbide structures through solid-state diffusion mechanisms, resulting in the formation of titanium carbonitride with controlled stoichiometry [3].

The nitridation process typically involves a two-stage mechanism where nonstoichiometric titanium carbide forms initially, followed by nitrogen incorporation into the defect structure to create the carbonitride solid solution [5]. Complete conversion to the carbonitride phase requires nitrogen pressures of at least 0.6 megapascals, with the addition of titanium nitride as a diluent enhancing the reaction efficiency [5].

Research investigations have demonstrated that high-temperature nitridation processes can achieve titanium carbonitride formation through the reaction: 2TiO₂ + 2(3-x)C + xN₂ = 4CO + 2TiC₁₋ₓNₓ [3]. The process benefits from the use of nitrogen atmospheres that facilitate the simultaneous reduction and nitridation reactions [9].

Temperature control represents a critical parameter in high-temperature nitridation, with optimal conditions achieved between 1400°C and 1600°C for sustained periods [9]. The nitridation kinetics are influenced by solid-state carbon diffusion mechanisms, which serve as the rate-determining step for both carbide formation from oxide precursors and subsequent nitridation of carbide phases [9].

Table 2: High-Temperature Nitridation Process Conditions

Process VariableMinimum ValueMaximum ValueOptimal Range
Temperature1000°C1700°C1400-1600°C
Nitrogen pressure0.1 MPa3.0 MPa0.6-1.0 MPa
Reaction time1 hour24 hours4-8 hours
Heating rate5°C/min20°C/min10°C/min

Vapor Deposition Methods

Plasma-Assisted Chemical Vapor Deposition (PACVD)

Plasma-Assisted Chemical Vapor Deposition represents an advanced synthesis technique that utilizes plasma activation to enhance chemical reactions at reduced temperatures compared to conventional chemical vapor deposition processes [12] [14]. The method employs radio frequency alternating current or direct current discharge between electrodes to create a plasma environment where precursor gases undergo decomposition and reaction [14].

The Plasma-Assisted Chemical Vapor Deposition process for titanium carbonitride synthesis typically employs titanium tetrachloride as the titanium source, combined with methane and nitrogen gases for carbon and nitrogen incorporation respectively [12] [16]. Process parameters include substrate temperatures ranging from 400°C to 600°C, with methane-to-nitrogen gas flow ratios significantly influencing the final stoichiometry of the deposited films [12].

Research findings indicate that different methane to total gas flow ratios produce titanium carbonitride layers with varying compositions, such as TiC₃₀N₇₀ and TiC₇₀N₃₀ for gas flow ratios of 0.5 and 0.66 respectively [12]. The growth rate decreases with increasing methane concentration, while the grain size of the titanium carbonitride films increases correspondingly [12].

The plasma environment enables the dissociation of precursor molecules at temperatures significantly lower than those required for thermal decomposition, typically maintaining neutral gas temperatures at ambient conditions while electron temperatures reach several electronvolts [14]. This characteristic allows for enhanced control over film microstructure and composition through adjustment of applied voltage and plasma parameters [17].

Table 3: Plasma-Assisted Chemical Vapor Deposition Process Parameters

ParameterLow SettingMedium SettingHigh SettingEffect on Product
Substrate Temperature400°C500°C600°CGrain size increase
CH₄/(CH₄+N₂) Ratio0.30.50.7Carbon content increase
RF Power100 W200 W300 WDeposition rate increase
Pressure1 Pa5 Pa10 PaFilm density variation

Physical Vapor Deposition (PVD) Variants

Physical Vapor Deposition variants encompass multiple techniques including magnetron sputtering, cathodic arc deposition, and electron beam physical vapor deposition for titanium carbonitride synthesis [15] [18]. These methods involve the physical transfer of material from target sources to substrates through vaporization and condensation processes under vacuum conditions [13] [15].

Magnetron sputtering represents the most commonly employed Physical Vapor Deposition technique for titanium carbonitride synthesis, utilizing titanium targets in reactive atmospheres containing nitrogen and carbon-bearing gases [11]. The process typically operates at substrate temperatures between 250°C and 450°C, although specialized conditions can extend this range from below 70°C to 600°C depending on substrate materials and performance requirements [18].

Reactive co-sputtering employs separate titanium and graphite targets under nitrogen flow, while co-reactive sputtering utilizes titanium targets with nitrogen and methane gas mixtures [41]. Research demonstrates that carbon incorporation efficiency varies significantly between these approaches, with methane-based processes showing superior carbon integration into carbonitride grain structures compared to graphite target methods [41].

The Physical Vapor Deposition process enables precise control over coating thickness, typically ranging from 2 to 5 micrometers, with specialized applications achieving thicknesses from several hundred nanometers to 15 micrometers or greater [18]. Substrate bias voltages of -50 to -70 volts are commonly applied to enhance film density and adhesion characteristics [11] [25].

Table 4: Physical Vapor Deposition Process Variants and Parameters

PVD TechniqueTarget MaterialReactive GasTemperature RangeTypical Thickness
Magnetron SputteringTi + GraphiteN₂250-450°C2-5 μm
Co-reactive SputteringTiN₂ + CH₄200-400°C1-3 μm
Cathodic ArcTiN₂ + C₂H₂300-500°C3-8 μm
Electron Beam PVDTi + CN₂400-600°C1-4 μm

Mechanochemical Synthesis Routes

Reactive Ball Milling Parameters

Reactive ball milling represents a mechanochemical synthesis approach that enables titanium carbonitride formation through high-energy mechanical activation of precursor mixtures [19] [40]. The process utilizes planetary ball mills operating at rotational speeds typically ranging from 300 to 600 revolutions per minute, with ball-to-powder mass ratios maintained between 10:1 and 30:1 [19] [22].

Critical milling parameters include the selection of milling media, with tungsten carbide balls demonstrating superior performance compared to steel or ceramic alternatives due to their higher density and kinetic energy transfer capabilities [19]. Ball diameter selection influences collision intensity, with optimized configurations employing balls ranging from 2 to 15 millimeters in diameter depending on the specific mill design and powder characteristics [20].

The mechanochemical synthesis of titanium carbonitride through reactive ball milling has been demonstrated using titanium, graphite, and urea as precursor materials [40]. Process optimization studies indicate that milling times of 10 hours produce detectable titanium carbonitride formation, while complete conversion requires extended milling periods of approximately 50 hours [40]. The final grain size of synthesized titanium carbonitride powder reaches approximately 7 nanometers after 50 hours of milling [40].

Temperature control during milling represents a crucial parameter, as excessive heat generation can lead to undesired phase transformations or agglomeration [22]. Interval milling protocols, incorporating rest periods between milling cycles, help manage temperature buildup while maintaining optimal energy transfer conditions [20].

Table 5: Reactive Ball Milling Parameter Optimization

ParameterLow EnergyMedium EnergyHigh EnergyUltra-High Energy
Rotational Speed200 rpm400 rpm600 rpm800 rpm
Ball-to-Powder Ratio10:120:130:140:1
Milling Time5 hours20 hours50 hours100 hours
Interval Duration20 min10 min5 minContinuous
Final Grain Size50 nm20 nm7 nm3 nm

Nanoparticle Formation Mechanisms

Nanoparticle formation mechanisms in mechanochemical synthesis involve complex processes of fracturing, cold welding, and solid-state reactions occurring during high-energy ball milling operations [19] [21]. The synthesis of titanium carbonitride nanoparticles follows a multi-stage process beginning with particle size reduction and surface area enhancement, followed by mechanical activation and chemical reaction initiation [19].

The formation mechanism involves the creation of fresh reactive surfaces through repeated fracturing of precursor particles, enabling intimate contact between titanium, carbon, and nitrogen-containing species [19]. Research demonstrates that combustion synthesis can occur in nitrogen atmospheres at atmospheric pressure when high-energy ball-milled reaction mixtures are employed, representing a significant advancement over previous requirements for elevated pressure conditions [19].

Thermogravimetric analysis reveals that the combustion process exhibits complex multi-stage behavior, with initial temperature increases to approximately 1070°C followed by secondary heating phases reaching 1680°C [19]. The mechanism involves rapid first-stage combustion wave propagation through the material, followed by slower nitridation processes that complete the titanium carbonitride formation [19].

Crystallite size reduction during milling follows predictable patterns, with titanium crystallite sizes decreasing from initial micron dimensions to approximately 16-20 nanometers after extended milling periods [19]. The incorporation of metallic diluents such as zinc can modify reaction temperatures and prevent particle agglomeration, resulting in improved nanoparticle morphology and size distribution [3].

Table 6: Nanoparticle Formation Mechanism Stages

Formation StageDurationTemperature RangePrimary ProcessProduct Characteristics
Initial Fracturing0-2 hoursAmbientParticle size reductionIncreased surface area
Mechanical Activation2-10 hours50-100°CSurface activationEnhanced reactivity
Reaction Initiation10-30 hours100-200°CChemical bondingIntermediate phases
Phase Formation30-50 hours200-400°CSolid-state reactionNanocrystalline TiCN
Structure Optimization50+ hoursVariableGrain refinementUniform nanoparticles

Crystallographic Analysis

X-ray Diffraction Studies

X-ray diffraction analysis provides fundamental insight into the crystallographic structure of titanium carbonitride compounds. The primary structural framework of titanium carbonitride exhibits a face-centered cubic structure with space group Fm-3m, which is characteristic of the sodium chloride type structure [1] [2]. This structure persists across the entire compositional range from titanium carbide to titanium nitride, demonstrating the formation of a complete solid solution [3] [4].

The lattice parameter variation in titanium carbonitride follows a non-linear relationship with respect to the carbon to nitrogen ratio. Studies have demonstrated that the lattice parameter ranges from approximately 0.4240 nanometers for pure titanium nitride to 0.4326 nanometers for pure titanium carbide [2] [4]. For intermediate compositions such as titanium carbonitride with equal carbon and nitrogen content, the lattice parameter typically measures 0.4287 nanometers [5]. This deviation from Vegard's law indicates complex interactions between the carbon and nitrogen atoms within the octahedral interstices of the titanium sublattice [3] [4].

The primary diffraction peaks for titanium carbonitride are observed at 2θ values of approximately 36.5°, 42.5°, and 61.8° when using copper radiation [1] [6]. These peaks correspond to the (111), (200), and (220) reflections respectively, which are characteristic of the face-centered cubic structure. The intensity distribution of these peaks provides information about preferred orientation and texture development during synthesis [6] [7].

Grain size analysis through peak broadening using the Scherrer equation reveals nanoscale crystallite dimensions typically ranging from 9 to 22 nanometers, depending on synthesis conditions and composition [2] [8]. The smallest grain sizes are typically observed in titanium carbide compositions, while titanium nitride exhibits larger crystallite dimensions [9]. This size variation influences both mechanical properties and defect formation characteristics.

Peak position shifts provide quantitative analysis of compositional variations within the solid solution. The systematic shift of diffraction peaks toward lower angles with increasing carbon content reflects the larger ionic radius of carbon compared to nitrogen [5] [4]. Rietveld refinement analysis enables precise determination of occupancy factors for both metallic and non-metallic sublattices, revealing the extent of non-stoichiometry in the material [2] [10].

Neutron Diffraction Techniques

Neutron diffraction analysis offers unique advantages for characterizing titanium carbonitride due to the distinct scattering properties of titanium, carbon, and nitrogen atoms. The coherent neutron scattering lengths for titanium (-3.438 × 10⁻¹² cm), carbon (6.646 × 10⁻¹² cm), and nitrogen (9.360 × 10⁻¹² cm) provide excellent contrast for structural analysis [11] [12].

Neutron diffraction studies have confirmed the statistical occupation of octahedral sites by carbon and nitrogen atoms in titanium carbonitride [13] [9]. In non-stoichiometric compositions, the analysis reveals vacancy concentrations on both the titanium and interstitial sublattices. For titanium carbide with carbon deficiency, neutron diffraction demonstrates that octahedral spaces are occupied statistically, while titanium nitride exhibits deficiency primarily on the titanium sublattice [13].

The technique has been particularly valuable for studying ordered structures in titanium carbonitrides. Neutron diffraction investigations have identified ordered arrangements of carbon atoms in substoichiometric titanium carbide, providing the first experimental evidence of superstructure formation [14]. These ordered phases exhibit specific diffraction patterns that are not readily observable through X-ray diffraction due to the similar atomic form factors of titanium and carbon.

Temperature-dependent neutron diffraction studies reveal structural evolution during synthesis and processing. The formation of titanium carbonitride from precursor phases follows specific crystallographic pathways that can be monitored through changes in diffraction peak intensities and positions [9]. These studies have demonstrated that the incorporation of nitrogen into titanium carbide occurs through a substitutional mechanism without significant structural distortion.

Powder neutron diffraction analysis using wavelengths of approximately 0.1085 nanometers provides high-resolution structural information [15]. The technique enables precise determination of atomic positions, thermal parameters, and occupancy factors through Rietveld refinement analysis. This approach has revealed subtle structural differences between different titanium carbonitride compositions that are not detectable through conventional X-ray methods.

Defect Structure Analysis

Vacancy Formation Energetics

The defect structure of titanium carbonitride significantly influences its physical and chemical properties. First-principles calculations and experimental studies have established comprehensive understanding of point defect formation energies and their impact on material behavior [16] [17]. Carbon vacancies represent the most prevalent defects in titanium carbonitride, with formation energies typically ranging from 1.2 to 1.5 electron volts [16] [18].

The formation energy of carbon vacancies in titanium carbonitride is substantially lower than that of titanium vacancies, which exhibit formation energies of approximately 4.8 electron volts [16]. This significant difference explains the preferential formation of carbon-deficient compositions during synthesis under reducing conditions. The migration energy for carbon vacancies is approximately 0.8 electron volts, enabling appreciable diffusion at elevated temperatures [16] [19].

Nitrogen vacancies in titanium carbonitride exhibit formation energies intermediate between carbon and titanium vacancies, typically measuring 1.5 electron volts [20]. The electronic character of nitrogen vacancies differs from carbon vacancies, as they tend to create deeper acceptor states within the band gap. This difference affects the electrical conductivity and magnetic properties of the material [18] [21].

Interstitial defects in titanium carbonitride include both carbon and nitrogen interstitials, with formation energies of 2.1 and 2.8 electron volts respectively [16]. These defects are less prevalent than vacancies but become significant at high synthesis temperatures. Carbon interstitials can exist in split configurations involving dumbbell structures, as revealed through differential density of states analysis [16] [17].

The concentration of point defects at typical processing temperatures follows Arrhenius behavior. At 1000 Kelvin, carbon vacancy concentrations reach approximately 0.025 percent, while titanium vacancies remain below 0.001 percent [19]. These concentrations directly influence the non-stoichiometry range of titanium carbonitride, which extends from TiC₀.₄₇ to TiC₀.₉₅ for the carbide end member [18] [21].

Temperature-dependent defect formation studies reveal that vacancy concentrations increase exponentially with temperature, following the relationship exp(-Ef/kT) where Ef is the formation energy [16]. This relationship enables prediction of defect concentrations under various synthesis and processing conditions, which is crucial for controlling material properties.

Stacking Fault Characterization

Stacking faults in titanium carbonitride represent planar defects that significantly influence mechanical properties and deformation behavior. These defects arise during crystal growth or through plastic deformation processes [22] [23]. The stacking fault energy determines the ease of formation and stability of these defects within the face-centered cubic structure.

Four primary types of stacking faults have been identified in titanium carbonitride: intrinsic type I1, intrinsic type I2, extrinsic type E, and twin type T2 [24]. The intrinsic I1 faults exhibit the lowest stacking fault energy at approximately 15.2 millijoules per square meter, making them the most prevalent during synthesis [23] [24]. These faults form readily during rapid cooling from elevated temperatures.

The intrinsic I2 stacking faults possess slightly higher energy at 18.7 millijoules per square meter and represent metastable configurations [24]. These faults can transform to more stable configurations through thermal activation or mechanical stress. The extrinsic stacking faults exhibit the highest energy at 22.3 millijoules per square meter and are consequently the least stable [24].

Twin stacking faults in titanium carbonitride demonstrate intermediate stability with energies of 12.8 millijoules per square meter [24]. These defects form through specific crystallographic shear mechanisms and can significantly affect mechanical properties. The formation temperature for twin faults is typically lower than other stacking fault types, occurring around 750 Kelvin [23].

The formation mechanism of stacking faults in titanium carbonitride involves the motion of partial dislocations with Burgers vectors of the 1/2⟨101⟩ type [25]. These partial dislocations bound the stacking fault regions and determine their stability. During deformation, the dissociation of perfect dislocations into partial dislocations creates extended stacking faults.

High-density stacking fault formation can be induced through specific processing conditions, particularly in thin film synthesis [22]. The presence of titanium transition layers has been shown to promote stacking fault formation in ceramic films, leading to improved mechanical properties through increased hardness [22]. The stacking fault density directly correlates with the deformation resistance of the material.

Surface Morphology Studies

Scanning Electron Microscopy Analysis

Scanning electron microscopy provides detailed morphological characterization of titanium carbonitride surfaces across multiple length scales. The technique enables examination of grain structure, surface texture, and microstructural features with resolution ranging from micrometers to nanometers [26] [27]. Different synthesis methods produce characteristic surface morphologies that can be distinguished through systematic scanning electron microscopy analysis.

Powder samples of titanium carbonitride typically exhibit irregular particle shapes with grain sizes ranging from 0.15 to 5.6 micrometers, depending on synthesis conditions [28] [29]. The particle surfaces display characteristic faceting corresponding to the cubic crystal structure, with prominent {100} and {111} faces visible at high magnifications [30]. Surface roughness measurements through scanning electron microscopy reveal values ranging from 25 to 280 nanometers for different sample types.

Thin film titanium carbonitride deposits demonstrate columnar grain structures with preferential growth orientations [26] [30]. The grain boundaries are clearly delineated in backscattered electron images, revealing compositional variations across the surface. Energy dispersive spectroscopy mapping coupled with scanning electron microscopy confirms uniform distribution of titanium, carbon, and nitrogen elements throughout the film thickness [30].

Nanostructured titanium carbonitride materials exhibit complex hierarchical morphologies observable through high-resolution scanning electron microscopy [8] [31]. These materials display nanoscale features including polyhedrons and elongated crystals, with titanium carbonitride forming characteristic polyhedral shapes while maintaining nanometric dimensions [8]. The surface features reflect the underlying crystal structure and growth mechanisms.

Processing-induced morphological changes in titanium carbonitride can be monitored through sequential scanning electron microscopy analysis. Thermal treatment, mechanical processing, and chemical etching all produce distinct surface modifications that are readily characterized [32] [33]. These changes include grain growth, surface roughening, and the development of preferred crystallographic orientations.

Secondary electron imaging provides optimal contrast for topographical features, while backscattered electron imaging reveals compositional variations [30] [34]. The combination of these imaging modes enables comprehensive characterization of both structural and chemical heterogeneity in titanium carbonitride samples. Working distances typically range from 4.8 to 10.1 millimeters, with acceleration voltages optimized between 5 and 20 kilovolts depending on sample characteristics.

Atomic Force Microscopy Topography

Atomic force microscopy enables nanoscale topographical analysis of titanium carbonitride surfaces with sub-nanometer vertical resolution [35] [36]. The technique provides quantitative surface roughness parameters including root mean square roughness, average roughness, and maximum height variations. These measurements are essential for understanding surface-dependent properties such as adhesion, friction, and biocompatibility.

Surface roughness characterization through atomic force microscopy reveals significant variations depending on surface preparation methods [35] [36]. As-deposited titanium carbonitride surfaces typically exhibit root mean square roughness values of approximately 25.6 nanometers, while polished surfaces demonstrate significantly reduced roughness of 3.2 nanometers [36]. Chemical etching processes increase surface roughness to 68.4 nanometers due to preferential dissolution along grain boundaries.

Three-dimensional topographical mapping through atomic force microscopy provides detailed insight into surface morphology evolution during processing [36] [37]. The technique enables measurement of surface area ratios, which quantify the actual surface area relative to the projected area. These ratios range from 1.01 for polished surfaces to 1.24 for etched surfaces, indicating substantial surface area enhancement through chemical treatment.

Atomic force microscopy analysis reveals that surface treatment significantly influences topographical parameters in titanium carbonitride [35] [38]. Mechanical polishing produces surfaces with average roughness values below 3 nanometers, while maintaining the underlying crystal structure. Thermal annealing at moderate temperatures reduces surface roughness through surface diffusion mechanisms, resulting in smoother topographies.

The spatial distribution of surface features can be characterized through atomic force microscopy power spectral density analysis [39]. This approach reveals the characteristic length scales of surface roughness and enables identification of processing-related artifacts. The technique is particularly valuable for distinguishing between intrinsic material properties and processing-induced surface modifications.

Dates

Last modified: 08-15-2023

Explore Compound Types